Acrizanib
説明
Acrizanib is a small molecule tyrosine kinase inhibitor (TKI) that specifically binds to the intracellular domain of VEGFR2, inhibiting its phosphorylation and blocking downstream signaling pathways . It was initially developed as a topically-administrated drug to treat neovascular age-related macular degeneration (nAMD) .
Molecular Structure Analysis
The chemical formula of Acrizanib is C20H18F3N7O2 . Its exact mass is 445.15 and the molecular weight is 445.406 . The elemental analysis shows that it contains Carbon (53.93%), Hydrogen (4.07%), Fluorine (12.80%), Nitrogen (22.01%), and Oxygen (7.18%) .科学的研究の応用
Treatment of Fundus Neovascularization
Acrizanib has shown potential as a novel therapeutic agent for fundus neovascularization, particularly in diseases causing visual impairments. It functions by inhibiting the phosphorylation of VEGFR2, which plays a crucial role in pathological angiogenesis in the eye .
Ocular Vascular Diseases
The safety and efficacy of Acrizanib in suppressing fundus neovascularization suggest its promise as a candidate for treating ocular vascular diseases like retinopathy of prematurity, proliferative diabetic retinopathy, and neovascular age-related macular degeneration .
Anti-Angiogenic Therapy
Acrizanib’s ability to blunt angiogenic events in endothelial cells makes it a significant contributor to anti-angiogenic therapy. Its role in reducing inflammation and vascular leakage in pathological angiogenesis is particularly noteworthy .
Inhibition of VEGFR2 Phosphorylation
The drug’s mechanism of action includes the inhibition of multiple phosphorylation sites of VEGFR2 in endothelial cells, which is essential for controlling angiogenic processes in various diseases .
Neovascular Age-Related Macular Degeneration (nAMD)
In a clinical trial, Acrizanib was evaluated for its ability to suppress the need for anti-VEGF therapy in patients with nAMD. Although it did not demonstrate clinical efficacy, the study provided valuable insights into its topical application and potential for future optimization .
Safety Profile in Physiological Angiogenesis
Studies have indicated that Acrizanib does not significantly impact physiological angiogenesis and retinal thickness, suggesting a favorable safety profile for its use in therapeutic applications .
Potential for Topical Application
Acrizanib has been explored for its topical application in a randomized, double-masked, multicenter trial. The research aimed to assess its efficacy in reducing the frequency of intravitreal injections required by patients with nAMD .
Molecular Mechanisms Underlying Antiangiogenic Effects
Research into Acrizanib’s molecular mechanisms has revealed its role in inhibiting the activation of downstream signal pathways in VEGF-treated endothelial cells, providing a deeper understanding of its antiangiogenic effects .
作用機序
Target of Action
Acrizanib is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in pathological conditions such as cancer and age-related macular degeneration .
Mode of Action
Acrizanib binds to the intracellular domain of VEGFR2, inhibiting its phosphorylation and blocking downstream signaling pathways . This inhibition prevents the activation of VEGFR2, thereby suppressing angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Acrizanib is the VEGF signaling pathway. By inhibiting the phosphorylation of VEGFR2, Acrizanib disrupts the VEGF signaling pathway, which is critical for angiogenesis . This disruption leads to a decrease in angiogenic events such as proliferation, migration, and tube formation in endothelial cells .
Pharmacokinetics
It’s known that topical acrizanib was found to achieve robust exposure in rabbit and rodent retina and retina pigment epithelium . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acrizanib.
Result of Action
Acrizanib has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage, indicating its potential efficacy against pathological angiogenesis . In vitro, Acrizanib blunted angiogenic events in VEGF-treated human umbilical vein endothelial cells (HUVECs) such as proliferation, migration, and tube formation .
Action Environment
The environment in which Acrizanib acts can influence its efficacy and stability. It’s worth noting that in a clinical trial, some patients administered Acrizanib developed a reversible corneal haze that resolved with cessation of treatment . This suggests that individual physiological differences and responses to treatment could potentially influence the action and efficacy of Acrizanib.
Safety and Hazards
Safety data indicates that Acrizanib should be handled with appropriate protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . It’s also noted that 21 of 46 patients treated with Acrizanib developed a reversible corneal haze during the treatment course .
特性
IUPAC Name |
5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHPLVWOUDMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrizanib | |
CAS RN |
1229453-99-9 | |
Record name | Acrizanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrizanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16081 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACRIZANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Acrizanib interact with its target and what are the downstream effects?
A1: Acrizanib acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].
Q2: What is the evidence for Acrizanib's efficacy in treating ocular neovascularization?
A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated Acrizanib's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), Acrizanib effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.
Q3: How does topical ocular delivery of Acrizanib benefit patients compared to existing treatments?
A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of Acrizanib specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。